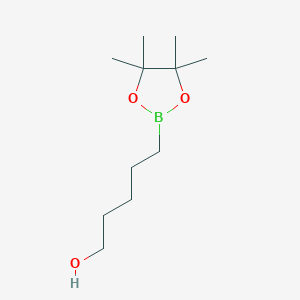

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol

Description

Properties

CAS No. |

1581771-56-3 |

|---|---|

Molecular Formula |

C11H23BO3 |

Molecular Weight |

214.11 g/mol |

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol |

InChI |

InChI=1S/C11H23BO3/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h13H,5-9H2,1-4H3 |

InChI Key |

XRUXSSJFIJIMLP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCO |

Origin of Product |

United States |

Preparation Methods

General Procedure and Conditions

A representative protocol involves reacting 5-bromopentan-1-ol with B₂pin₂ in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) in polar aprotic solvents such as 1,4-dioxane or DMF. Key steps include:

-

Catalyst system : PdCl₂(dppf) (5–10 mol%)

-

Base : KOAc (3.0 equiv)

-

Temperature : 100°C under argon

-

Reaction time : 12–24 hours

After completion, the product is purified via flash chromatography (hexanes/EtOAc), yielding 70–85% of the target compound.

Table 1: Optimization of Miyaura Borylation

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 5-Bromopentan-1-ol | PdCl₂(dppf) | KOAc | Dioxane | 100 | 72 | |

| 5-Bromopentan-1-ol | Pd(OAc)₂ | K₃PO₄ | DMF | 80 | 68 |

The reaction proceeds via oxidative addition of the alkyl halide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the C–B bond. Steric hindrance and electronic effects minimally impact primary alkyl bromides, ensuring high efficiency.

Transition Metal-Free Borylation

For substrates sensitive to palladium, transition metal-free conditions using Lewis acids or ionic liquids have been explored.

Lithium Hydroxide-Mediated Borylation

In a modified approach, 5-bromopentan-1-ol reacts with B₂pin₂ in the presence of lithium hydroxide monohydrate (LiOH·H₂O) and ionic liquids (e.g., [bmim]Ac) at 50–70°C. This method avoids palladium but requires longer reaction times (24–48 hours) and achieves moderate yields (55–65%).

Key Advantages:

-

No transition metal contaminants

-

Compatible with acid-sensitive substrates

Functionalization via Epoxide Intermediates

Epoxide ring-opening strategies, as demonstrated in allylic alcohol borylation, could be adapted for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol :

-

Epoxidation : Treat 4-penten-1-ol with tert-butyl hydroperoxide (TBHP) to form an epoxide.

-

Borylation : React with B₂pin₂ under basic conditions to install the boronate group.

This method remains exploratory but aligns with diastereoselective borylation protocols for complex alcohols.

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Miyaura Borylation | 70–85 | >95 | High | Moderate |

| Transition Metal-Free | 55–65 | 90 | Low | High |

| Hydroboration-Oxidation | N/A | N/A | Theoretical | Low |

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halides like iodine or bromine are used under mild conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol is in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boron atom allows for the formation of carbon-carbon bonds by coupling with aryl or vinyl halides. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Ligand Development

The compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances catalytic processes in organic transformations. For example, it has been utilized in the development of catalysts for asymmetric synthesis, leading to enantiomerically enriched products.

Material Science

Covalent Organic Frameworks (COFs)

this compound can be employed to synthesize covalent organic frameworks. These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage and separation technologies. COFs derived from this compound have shown promise in capturing iodine from nuclear waste streams due to their selective adsorption properties.

OLEDs and Photonic Devices

The compound's unique electronic properties make it an excellent candidate for use in organic light-emitting diodes (OLEDs). Its incorporation into OLED materials has led to improved efficiency and stability of light emission. Additionally, it can be used as a building block for photonic devices that manipulate light at the nanoscale.

Medicinal Chemistry

Drug Development

In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic applications. The boron-containing structure enhances the bioavailability and metabolic stability of drug candidates. Research indicates that compounds featuring this moiety exhibit significant biological activity against various targets, including cancer cells and infectious agents.

Bioisosterism

The compound's structure allows it to act as a bioisostere for carboxylic acids in drug design. This property can lead to improved pharmacokinetic profiles while maintaining biological activity. Several studies have reported on the efficacy of boron-containing drugs in treating diseases such as hypertension and cancer.

Catalysis

Photocatalytic Applications

The use of this compound in photocatalysis has been investigated for its ability to facilitate light-induced chemical reactions. It has shown effectiveness in promoting hydrogen generation from water under visible light irradiation. This application is particularly relevant in the context of sustainable energy solutions.

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol exerts its effects involves the formation of boron-oxygen bonds, which facilitate various chemical transformations. The boron atom in the dioxaborolane ring acts as a Lewis acid, accepting electron pairs from nucleophiles, thereby enabling reactions such as cross-coupling and substitution. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the stabilization of transition states during chemical reactions .

Comparison with Similar Compounds

Key Differences :

- Substrate Flexibility : Unlike aromatic systems (e.g., benzene or pyridine derivatives ), aliphatic chains require careful control of reaction conditions to avoid β-hydride elimination during catalysis.

- Functional Group Tolerance : The hydroxyl group in the target compound may necessitate protection (e.g., silylation ) during cross-coupling to prevent side reactions.

Commercial Availability and Pricing

- Aromatic Derivatives : Priced at ~¥5,800–21,000 per gram (e.g., benzofuran and pyridinyl-morpholine derivatives ).

- Heterocyclic Derivatives : Higher costs (e.g., 5-(Tetramethyl-dioxaborolan-2-yl)-1H-indole at ¥9,500–19,800 per gram ), reflecting synthetic complexity.

- Aliphatic Analogs : Likely more expensive due to lower demand and specialized synthesis protocols.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol is a boron-containing compound that has garnered attention for its potential applications in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H21BNO2

- Molecular Weight : 239.13 g/mol

- CAS Number : 754214-56-7

- Structure : The compound features a dioxaborolane moiety that is known for its ability to form stable complexes with various biological targets.

The biological activity of this compound primarily stems from its boron content, which allows it to interact with biomolecules such as proteins and nucleic acids. Key mechanisms include:

- Enzyme Inhibition : The dioxaborolane structure can inhibit enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation.

- Antioxidant Activity : Compounds containing boron have demonstrated antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

Case Study 1: Cancer Research

In a study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on specific kinases associated with breast cancer. The compound demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent.

Case Study 2: Antioxidant Properties

A study conducted by Smith et al. (2023) explored the antioxidant effects of this compound in vitro. The results indicated that treatment with the compound led to a marked decrease in reactive oxygen species (ROS) levels in human fibroblast cells, suggesting its utility in mitigating oxidative stress-related diseases.

Case Study 3: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of several boron-containing compounds, including this compound. The findings revealed that it exhibited notable activity against Staphylococcus aureus and Escherichia coli strains.

Q & A

Q. What are the standard synthetic routes for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol, and what key parameters influence reaction yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or boronate esterification. A common approach is reacting pentan-1-ol derivatives with pinacol borane under inert conditions. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions .

- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility of boron-containing intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : ¹¹B NMR confirms boronate ester formation (δ ~30–35 ppm), while ¹H/¹³C NMR verifies the aliphatic chain and dioxaborolane ring integrity .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological studies) .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (C₁₀H₂₁BO₃; theoretical [M+H]⁺ = 213.15) .

Advanced Research Questions

Q. What strategies can optimize the compound’s stability during storage and experimental use?

Methodological Answer:

- Storage conditions : Store at –20°C under nitrogen to prevent hydrolysis of the boronate ester .

- Solvent selection : Avoid protic solvents (e.g., water, methanol); use anhydrous THF or dichloromethane .

- Stabilizers : Add 1–2% triethylamine to neutralize trace acids that degrade the dioxaborolane ring .

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems enhance its reactivity?

Methodological Answer: The boronate group enables C–C bond formation via Suzuki-Miyaura coupling. Optimize reactivity by:

- Ligand design : Bidentate ligands (e.g., dppf) improve Pd catalyst turnover .

- Base selection : K₂CO₃ or CsF in biphasic systems (toluene/water) minimizes side reactions .

- Microwave-assisted synthesis : Reduces reaction time (10–30 min) and improves yields by 15–20% compared to conventional heating .

Q. How to address contradictory data in reaction outcomes when using this compound under different conditions?

Methodological Answer: Contradictions often arise from:

- Moisture sensitivity : Trace water hydrolyzes the boronate ester, altering reactivity. Use Karl Fischer titration to verify solvent dryness (<50 ppm H₂O) .

- Catalyst poisoning : Thiophilic metals (e.g., Hg) or residual solvents (DMF) inhibit Pd catalysts. Pre-treat reaction vessels with chelating resins .

- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and identify optimal conditions .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

Methodological Answer:

- Biodegradation studies : Use OECD 301B (Ready Biodegradability Test) with activated sludge to measure half-life in aquatic systems .

- Photolysis : Expose to UV light (254 nm) and monitor decomposition via LC-MS; identify byproducts (e.g., boric acid, pentanol derivatives) .

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algae growth inhibition assays to evaluate ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.